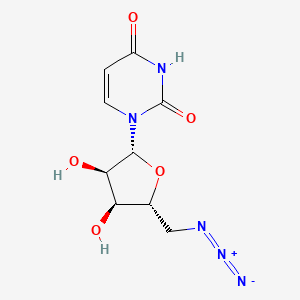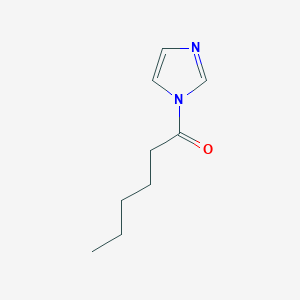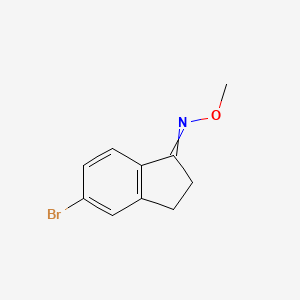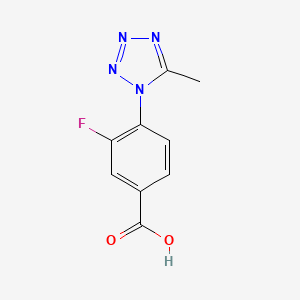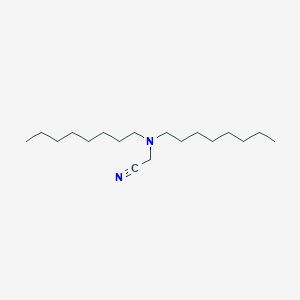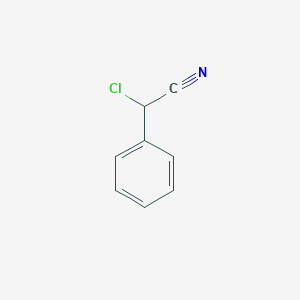![molecular formula C15H14N2O2 B8641940 5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE CAS No. 611205-34-6](/img/structure/B8641940.png)
5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE
描述
5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a 3,4-dimethoxyphenyl group attached to the pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyrrole precursor. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another approach involves the Suzuki-Miyaura coupling reaction, which uses organoboron reagents and palladium catalysts to form carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in scaling up the synthesis.
化学反应分析
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce the corresponding amines or alcohols.
科学研究应用
5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE has several scientific research applications, including:
作用机制
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to bind to the colchicine-binding site of tubulin, thereby inhibiting microtubule assembly and disrupting cell division . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis .
相似化合物的比较
Similar Compounds
Pyridine derivatives: Compounds such as 2-aminopyridine and 4-dimethylaminopyridine share structural similarities and exhibit various biological activities.
Pyrrole derivatives: Compounds like 2,5-dimethylpyrrole and N-methylpyrrole are structurally related and have applications in medicinal chemistry.
Uniqueness
5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE is unique due to its fused pyridine-pyrrole structure and the presence of the 3,4-dimethoxyphenyl group, which imparts specific electronic and steric properties that influence its biological activity and reactivity.
属性
CAS 编号 |
611205-34-6 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-4-3-10(8-14(13)19-2)12-7-11-5-6-16-15(11)17-9-12/h3-9H,1-2H3,(H,16,17) |
InChI 键 |
HWVGSSNVHSEYLQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CN=C3C(=C2)C=CN3)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
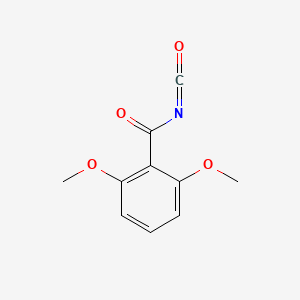
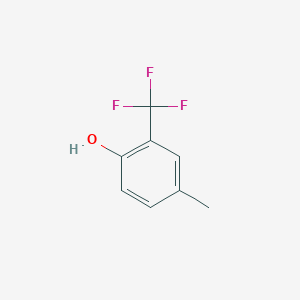

![1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8641874.png)
![2-(4-Bromo-phenyl)-5,7-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B8641882.png)
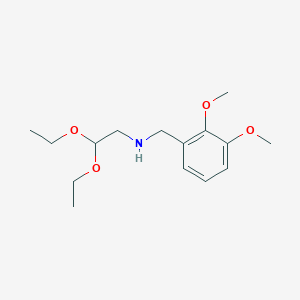
![1-Ethyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane](/img/structure/B8641892.png)
![Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate](/img/structure/B8641893.png)
